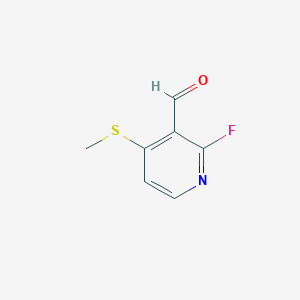

2-Fluoro-4-(methylthio)nicotinaldehyde

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Functional Materials Science

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous scaffold in a multitude of chemical disciplines. nih.govnih.gov Its unique electronic properties, arising from the electronegative nitrogen atom, make it a versatile component in both organic synthesis and materials science. nih.gov In synthesis, the pyridine nucleus can be readily functionalized through a variety of reactions, serving as a precursor for pharmaceuticals, agrochemicals, and other complex organic molecules. nih.govprepchem.com For instance, many FDA-approved drugs feature a pyridine core, highlighting its importance as a "privileged scaffold" in medicinal chemistry. nih.govbldpharm.com In the realm of materials science, pyridine-based compounds are utilized in the development of functional nanomaterials and as ligands for organometallic complexes. nih.gov

The Role of Fluorine Substitution in Modulating Electronic and Steric Profiles of Heterocycles

The introduction of fluorine into heterocyclic compounds can dramatically alter their physicochemical properties. researchgate.net Fluorine is the most electronegative element, and its presence can significantly impact a molecule's pKa, metabolic stability, and membrane permeability. researchgate.net This has profound implications in drug design, where the strategic placement of a fluorine atom can enhance a drug's potency and bioavailability. sigmaaldrich.comuni.lu The small size of the fluorine atom means that its introduction often results in minimal steric hindrance, while its powerful electron-withdrawing nature can influence the reactivity of the entire heterocyclic system. researchgate.net For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a direct consequence of fluorine's high electronegativity. nih.gov

Importance of Organosulfur Moieties in Chemical Synthesis and Bioactive Molecules

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemistry and biology. chemicalbook.com The thioether (methylthio) group, in particular, is found in a variety of natural products and pharmaceutical agents. chemicalbook.comgrowingscience.com The sulfur atom can exist in various oxidation states, allowing for a diverse range of chemical transformations. Thioethers are key intermediates in many biochemical pathways and are also versatile building blocks in organic synthesis. chemicalbook.comacs.org The incorporation of a sulfur-containing moiety can influence a molecule's conformation and electronic properties, and in some cases, contribute directly to its biological activity. nih.gov

Overview of Research Trajectories for Nicotinaldehyde Frameworks

Research into nicotinaldehyde and its derivatives is an active and evolving field. researchgate.netnih.gov Current investigations are often focused on the development of novel synthetic methodologies to access functionalized nicotinaldehydes, such as through palladium-catalyzed cross-coupling reactions. researchgate.net Furthermore, there is considerable interest in exploring the biological activities of these compounds, with studies reporting their potential as NAD precursors and their role in modulating the efficacy of certain anti-cancer agents. nih.gov The ability to synthesize a diverse library of substituted nicotinaldehydes is crucial for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

Scope and Objectives for the Comprehensive Study of 2-Fluoro-4-(methylthio)nicotinaldehyde

This article aims to provide a detailed examination of the chemical compound this compound. Due to the limited availability of direct research on this specific molecule, this study will synthesize information from related and analogous compounds to build a comprehensive profile. The objectives are to:

Present the known properties of the compound.

Propose a plausible synthetic route based on established chemical transformations.

Discuss the expected reactivity based on the functional groups present.

Provide a centralized resource for future research into this and related compounds.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | 2-fluoro-4-methylsulfanylpyridine-3-carbaldehyde | N/A |

| CAS Number | 1289172-46-8 | bldpharm.com |

| Molecular Formula | C7H6FNOS | 001chemical.com |

| Molecular Weight | 171.19 g/mol | 001chemical.com |

| Boiling Point (of 2-Fluoropyridine) | 126 °C/753 mmHg | chemicalbook.comsigmaaldrich.com |

| Density (of 2-Fluoropyridine) | 1.128 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index (of 2-Fluoropyridine) | n20/D 1.466 | sigmaaldrich.com |

Note: Due to a lack of specific experimental data for this compound, the boiling point, density, and refractive index of the related compound 2-Fluoropyridine are provided for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylsulfanylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNOS/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZQKMJNVZIQFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Methylthio Nicotinaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 2-Fluoro-4-(methylthio)nicotinaldehyde suggests several viable pathways for its construction. The primary disconnections focus on the introduction of the aldehyde, fluoro, and methylthio groups onto the pyridine (B92270) core.

A key disconnection involves the formyl group, which can be introduced late in the synthesis via formylation of a suitable precursor, such as 2-fluoro-4-(methylthio)pyridine . This simplifies the initial synthetic target to a disubstituted pyridine.

Further disconnection of the methylthio group from 2-fluoro-4-(methylthio)pyridine leads to a 2-fluoro-4-halopyridine intermediate. This strategy relies on the conversion of a halogen to a methylthio group, a common transformation in heterocyclic chemistry.

Alternatively, the fluorine atom could be introduced at a later stage, potentially starting from a 2-chloro-4-(methylthio)nicotinaldehyde precursor via a halogen exchange reaction. However, the direct formylation of a fluorinated precursor is often more efficient.

Therefore, a primary and logical retrosynthetic pathway is proposed:

Target: this compound

Disconnection 1 (Formylation): <== 2-Fluoro-4-(methylthio)pyridine

Disconnection 2 (Methylthiolation): <== 2-Fluoro-4-halopyridine (e.g., 2-fluoro-4-bromopyridine)

Disconnection 3 (Fluorination/Starting Material): <== Commercially available or readily synthesized pyridine precursors.

Precursor Synthesis and Starting Material Derivatization

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors.

Preparation of Fluorinated Pyridine Intermediates

The synthesis of fluorinated pyridines can be achieved through several methods. One common approach is the Balz-Schiemann reaction of the corresponding aminopyridine. For instance, 2-amino-4-picoline can be converted to 2-fluoro-4-methylpyridine. sigmaaldrich.com A patent describes the preparation of 5-bromo-2-fluoro-4-picoline from 2-amino-5-bromo-4-picoline via diazotization in anhydrous hydrogen fluoride (B91410). google.com

Another strategy involves nucleophilic aromatic substitution (SNAr) on activated pyridine rings. While direct fluorination of pyridines can be challenging, methods using reagents like AgF₂ have been developed for the site-selective fluorination of certain pyridine derivatives. innospk.com

A key intermediate for the proposed retrosynthesis is a 2-fluoro-4-halopyridine. The synthesis of such compounds can often be accomplished from readily available starting materials. For example, a patent discloses the synthesis of 2-bromo-3-fluoro-4-picoline from 2-hydroxy-3-nitro-4-methylpyridine through a sequence of bromination, reduction, and diazotization/fluorination. google.com

Table 1: Synthesis of Fluorinated Pyridine Intermediates

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| 2-Amino-5-bromo-4-picoline | 1. NaNO₂, HF | 5-Bromo-2-fluoro-4-picoline | 84.5 |

Synthesis of Methylthio-Substituted Precursors

The introduction of a methylthio group onto a pyridine ring is typically achieved by nucleophilic substitution of a leaving group, such as a halogen, with a sulfur nucleophile like sodium thiomethoxide (NaSMe). Starting from a 2-fluoro-4-halopyridine, the greater lability of other halogens (Br, Cl) compared to fluorine in SNAr reactions allows for selective replacement.

The reaction of a 2-fluoro-4-bromopyridine with sodium thiomethoxide in a suitable solvent such as DMF or DMSO would be expected to yield 2-fluoro-4-(methylthio)pyridine .

Alternatively, the preparation of 2-fluoro-4-mercaptopyridine followed by methylation with a reagent like methyl iodide would also furnish the desired precursor.

Direct Synthesis Approaches

With the key precursor, 2-fluoro-4-(methylthio)pyridine , in hand, the final formylation step can be approached through several modern synthetic methods.

Halogen-Metal Exchange and Formylation Strategies

While not the primary proposed route, if a 3-halo-2-fluoro-4-(methylthio)pyridine were available, a halogen-metal exchange followed by formylation would be a viable strategy. This method involves the reaction of the halopyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated pyridine species. thieme-connect.deorganic-chemistry.org This intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group. The rate of halogen-metal exchange typically follows the trend I > Br > Cl. thieme-connect.de

Directed Ortho-Metallation and Electrophilic Quenching

A more direct and powerful strategy for the formylation of 2-fluoro-4-(methylthio)pyridine is directed ortho-metalation (DoM). In this approach, a substituent on the aromatic ring directs the deprotonation of an adjacent position by an organolithium base. The fluorine atom at the 2-position can act as a directing group, facilitating the removal of the proton at the 3-position.

The reaction of 2-fluoro-4-(methylthio)pyridine with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in an ethereal solvent like THF at low temperature (-78 °C) would generate the 3-lithiated intermediate. Subsequent quenching of this organolithium species with a formylating agent, such as DMF, would yield the target molecule, This compound . The Vilsmeier-Haack reaction, which employs a reagent formed from DMF and phosphorus oxychloride, is another effective method for formylating electron-rich heterocyclic systems and could be applicable here. mtroyal.cawikipedia.org

Table 2: Proposed Formylation of 2-Fluoro-4-(methylthio)pyridine

| Method | Base/Reagent | Electrophile | Product | Expected Yield |

|---|---|---|---|---|

| Directed Ortho-Metalation | LDA or LiTMP | DMF | This compound | Moderate to Good |

Oxidative Transformations to Aldehyde Functionality

A crucial step in many synthetic pathways leading to this compound is the formation of the aldehyde group. A common and effective method is the oxidation of a precursor alcohol, specifically (2-Fluoro-4-(methylthio)pyridin-3-yl)methanol. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid or unwanted side reactions with the sensitive fluoro and methylthio groups.

Several reagents are suitable for this purpose. A Swern oxidation, employing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a well-established method for converting primary alcohols to aldehydes with high yields and minimal byproducts. google.com Another effective option is the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent that offers the advantage of proceeding under neutral and mild conditions, which is beneficial for substrates with sensitive functional groups. Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are also viable choices, although care must be taken to control the reaction conditions to avoid the formation of the carboxylic acid.

| Oxidizing Agent | Typical Solvent | Temperature (°C) | General Observations |

| DMSO, (COCl)₂ | Dichloromethane (B109758) | -78 to RT | High yields, requires careful temperature control. |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | Mild conditions, good for sensitive substrates. |

| Pyridinium Chlorochromate | Dichloromethane | Room Temperature | Can lead to over-oxidation if not controlled. |

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Ring Formation

The inherent electron deficiency of the pyridine ring, exacerbated by the presence of the electron-withdrawing fluorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a powerful tool for introducing substituents onto the pyridine nucleus. In the context of synthesizing this compound, SNAr can be employed to introduce the methylthio group onto a suitably activated pyridine precursor.

For instance, a starting material such as 2,4-difluoronicotinaldehyde (B1425111) could undergo a selective SNAr reaction with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The greater lability of the fluorine atom at the 4-position, which is para to the electron-withdrawing aldehyde group, facilitates its selective displacement over the fluorine at the 2-position. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the thiomethoxide anion. The use of a mild base may also be necessary to neutralize any acidic byproducts. researchgate.net

Cross-Coupling Reaction Pathways for C-S and C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are indispensable for the construction of C-S and C-C bonds in the synthesis of complex aromatic compounds.

Palladium-Catalyzed Cross-Coupling Variants (e.g., Suzuki, Negishi)

While more commonly used for C-C bond formation, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions can be adapted for the synthesis of precursors to this compound. For example, a Suzuki coupling could be used to introduce a methyl group at the 4-position of a 2-fluoro-4-halonicotinaldehyde using a methylboronic acid derivative. researchgate.netnumberanalytics.com However, for the direct introduction of the methylthio group, other palladium-catalyzed methods are more direct.

A notable development is the palladium-catalyzed three-component cross-coupling strategy for thiomethylation. nih.govdntb.gov.ua This approach can utilize an aryl halide (such as a 4-halo-2-fluoronicotinaldehyde derivative), a source of sulfur, and a methylating agent, all brought together in a single pot with a suitable palladium catalyst and ligand system. This method offers high efficiency and functional group tolerance. nih.gov

Copper-Catalyzed Thiolation Reactions

Copper-catalyzed reactions provide a valuable alternative to palladium for the formation of C-S bonds. The Ullmann condensation, a classical copper-mediated reaction, can be employed to couple a 4-halo-2-fluoronicotinaldehyde with a thiolate, such as copper(I) thiomethoxide. More contemporary copper-catalyzed thiolation methods often proceed under milder conditions and with a broader substrate scope. These reactions typically utilize a copper(I) salt, such as CuI, often in the presence of a ligand like a phenanthroline or a diamine, to facilitate the coupling of the halide with a sulfur source like methyl mercaptan or its corresponding sodium salt.

Functional Group Interconversions and Chemoselective Transformations

Beyond the primary bond-forming strategies, functional group interconversions (FGIs) are critical for manipulating the molecule at various synthetic stages. A key FGI is the chemoselective reduction of a nicotinate (B505614) ester to the corresponding aldehyde. This can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and reaction temperature is essential to prevent over-reduction to the alcohol. youtube.com This approach is particularly useful if the ester functionality is more readily introduced or available than the aldehyde.

Another important FGI is the conversion of a nitrile group to an aldehyde. A 2-fluoro-4-(methylthio)nicotinonitrile precursor could be reduced to the aldehyde using DIBAL-H. This provides an alternative route to the final product, leveraging the different reactivity and availability of the nitrile starting material.

Chemoselectivity is paramount when multiple reactive sites are present. For example, when reducing a nicotinate ester in the presence of the fluoro and methylthio groups, the choice of reducing agent and conditions must be carefully selected to avoid unwanted reactions, such as defluorination or desulfurization. Reagents like sodium borohydride (B1222165) in combination with certain additives can offer enhanced chemoselectivity for aldehyde reduction in the presence of other functional groups. rsc.orgrsc.org

Optimization of Reaction Parameters and Process Efficiency

To ensure a robust and scalable synthesis, the optimization of reaction parameters is crucial. This involves a systematic investigation of various factors to maximize yield and purity while minimizing reaction times and costs. Key parameters for optimization include:

Catalyst and Ligand: For cross-coupling reactions, screening different palladium or copper catalysts and ligands is essential to find the most active and selective system. numberanalytics.com

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents, from polar aprotics like DMF and DMSO to ethereal solvents like THF and dioxane, should be evaluated. nijotech.com

Base: In many cross-coupling and SNAr reactions, the nature and strength of the base (e.g., carbonates, phosphates, or organic amines) can be critical. nijotech.com

Temperature: Optimizing the reaction temperature is a balance between achieving a reasonable reaction rate and preventing thermal decomposition or side reactions.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the product distribution.

Design of Experiments (DoE) methodologies can be employed to efficiently explore the multidimensional reaction space and identify the optimal set of conditions. rsc.org By systematically varying these parameters, a more efficient, cost-effective, and scalable process for the synthesis of this compound can be developed. researchgate.net

| Parameter | Variables to Consider | Potential Impact |

| Catalyst System | Pd(OAc)₂, Pd(PPh₃)₄, CuI; various phosphine (B1218219) or N-heterocyclic carbene ligands | Reaction rate, yield, selectivity, cost. |

| Solvent | DMF, DMSO, THF, Toluene (B28343), Acetonitrile | Solubility, reaction rate, work-up procedure. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Reaction rate, prevention of side reactions. |

| Temperature | -78°C to reflux | Reaction kinetics, product stability. |

Solvent Effects and Temperature Dependence

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound, particularly when employing a directed ortho-metalation (DoM) strategy. This method typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to deprotonate the pyridine ring at a specific position.

Solvent Selection:

The solvent must be aprotic and capable of solvating the organolithium reagent and the resulting lithiated intermediate. Ethereal solvents are commonly used for this purpose.

Tetrahydrofuran (THF): THF is a polar aprotic solvent that effectively solvates lithium cations, which can enhance the reactivity of the organolithium base. However, THF is susceptible to cleavage by strong bases at temperatures above -20 °C, which can lead to side reactions and reduced yields.

Diethyl ether (Et2O): Diethyl ether is less polar than THF and less prone to cleavage by organolithium reagents, allowing for reactions to be conducted at slightly higher temperatures. However, the solubility of some organolithium adducts may be lower in diethyl ether.

Hydrocarbon Solvents: Non-polar solvents like hexane (B92381) or toluene are sometimes used, often in combination with a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to increase the basicity of the organolithium reagent.

Temperature Dependence:

Low temperatures are crucial for the success of directed ortho-metalation reactions to prevent side reactions and ensure regioselectivity.

-78 °C: This temperature, typically achieved with a dry ice/acetone bath, is standard for the initial lithiation step. It minimizes the risk of solvent degradation and reactions at other positions on the pyridine ring.

Warming: In some cases, a controlled warming of the reaction mixture after the addition of the electrophile (in this case, a formylating agent) may be necessary to ensure the completion of the reaction.

The interplay between solvent and temperature is critical. For instance, using a more reactive base like t-butyllithium may necessitate the use of a less reactive solvent like diethyl ether at -78 °C to maintain control over the reaction.

Illustrative Solvent and Temperature Effects on a Model Pyridine Formylation:

| Solvent | Base | Temperature (°C) | Formylating Agent | Hypothetical Yield (%) | Potential Side Products |

| THF | n-BuLi | -78 | DMF | 75 | Over-alkylation, solvent degradation products |

| Diethyl Ether | sec-BuLi | -78 to 0 | DMF | 70 | Incomplete reaction |

| Toluene/TMEDA | n-BuLi | -78 to 25 | DMF | 65 | Polysubstitution |

This table is illustrative and based on general principles of pyridine chemistry, as specific data for this compound is not available.

Catalyst and Reagent Selection

The selection of appropriate catalysts and reagents is paramount in directing the synthesis towards the desired product, this compound, with high efficiency.

Directed ortho-Metalation (DoM) Reagents:

Organolithium Bases: The choice of the organolithium base is critical for achieving selective deprotonation.

n-Butyllithium (n-BuLi): A commonly used and commercially available strong base.

sec-Butyllithium (sec-BuLi): More basic and sterically hindered than n-BuLi, which can sometimes offer improved regioselectivity.

t-Butyllithium (t-BuLi): An even stronger and more hindered base, often used when other bases fail to effect lithiation.

Formylating Agents: After the formation of the lithiated pyridine intermediate, a formylating agent is introduced.

N,N-Dimethylformamide (DMF): The most common electrophile for this purpose. The reaction proceeds through the formation of a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

Other Formylating Agents: While less common for this specific transformation, other reagents like ethyl chloroformate followed by reduction could theoretically be employed.

Vilsmeier-Haack Reaction Reagents:

The Vilsmeier-Haack reaction offers an alternative route to formylation, particularly for electron-rich aromatic systems.

Phosphorus Oxychloride (POCl3): This is the most common activating agent for DMF in the Vilsmeier-Haack reaction, leading to the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion).

Other Activating Agents: Oxalyl chloride or thionyl chloride can also be used to activate DMF.

Solvent: The reaction is often carried out in an excess of DMF, which acts as both a reagent and a solvent. In some cases, a co-solvent like dichloromethane may be used.

Illustrative Reagent Selection for Pyridine Formylation:

| Method | Base/Activating Agent | Formylating Agent | Typical Temperature (°C) |

| DoM | n-BuLi | DMF | -78 |

| DoM | sec-BuLi/TMEDA | DMF | -78 |

| Vilsmeier-Haack | POCl3 | DMF | 0 to 100 |

This table presents common reagent combinations for pyridine formylation.

Yield Enhancement and Side-Product Mitigation

Optimizing the yield of this compound while minimizing the formation of side products is a key objective in its synthesis.

Strategies for Yield Enhancement:

Purity of Reagents and Solvents: The use of anhydrous solvents and freshly titrated organolithium reagents is crucial in DoM reactions to prevent quenching of the base and the lithiated intermediate by water or other protic impurities.

Controlled Addition: Slow, dropwise addition of the organolithium base at low temperatures can help to control the exotherm of the reaction and prevent localized overheating, which could lead to side reactions.

Reaction Time: Optimizing the reaction time for both the lithiation and formylation steps is important. Insufficient time can lead to incomplete conversion, while excessively long times may promote the formation of byproducts.

Stoichiometry: Careful control of the stoichiometry of the reagents is essential. An excess of the organolithium base can lead to multiple deprotonations or reaction with the product, while an excess of the formylating agent can complicate the purification process.

Mitigation of Side-Products:

Regioisomers: The formation of other regioisomers of the aldehyde is a potential side reaction. The directing effect of the fluoro and methylthio groups on the pyridine ring will influence the position of lithiation. The fluorine atom is an ortho-directing group, while the methylthio group can also direct ortho-lithiation. Careful selection of the base and reaction conditions can enhance the selectivity for the desired isomer.

Over-alkylation/arylation: In DoM reactions, the newly formed aldehyde can potentially be attacked by any remaining organolithium reagent to form a secondary alcohol after workup. This can be minimized by using the correct stoichiometry and ensuring that the formylating agent is added at a low temperature.

Products of Solvent Degradation: As mentioned earlier, the degradation of THF by strong bases can lead to the formation of impurities. Performing the reaction at a sufficiently low temperature is the primary way to mitigate this.

Large-Scale Synthetic Considerations and Chemical Process Development

Transitioning the synthesis of this compound from a laboratory scale to a large-scale industrial process introduces a new set of challenges and considerations.

Key Aspects of Chemical Process Development:

Route Selection: While both DoM and Vilsmeier-Haack reactions may be viable at the lab scale, their suitability for large-scale production differs.

DoM reactions often require cryogenic temperatures (-78 °C), which can be energy-intensive and require specialized equipment on a large scale. The use of highly reactive and pyrophoric organolithium reagents also presents significant safety and handling challenges.

The Vilsmeier-Haack reaction typically operates at more moderate temperatures and avoids the use of organometallic reagents, which can make it a more attractive option for scale-up from a safety and cost perspective.

Process Safety: A thorough hazard evaluation is necessary. This includes assessing the thermal stability of intermediates and the reaction mixture, as well as the potential for runaway reactions. The handling of corrosive reagents like POCl3 and flammable solvents must be carefully managed.

Work-up and Purification: The work-up procedure must be robust and scalable. This includes the quenching of the reaction, extraction of the product, and its purification. Chromatography, which is often used for purification in the lab, may not be economically viable on a large scale. Crystallization or distillation are often preferred methods for industrial-scale purification.

Waste Management: The environmental impact of the process must be considered. This includes minimizing the generation of waste streams and developing methods for their safe disposal or recycling.

Cost Analysis: The cost of raw materials, energy consumption, and waste disposal are all critical factors in the economic viability of a large-scale process.

Illustrative Comparison of Synthetic Routes for Scale-Up:

| Parameter | Directed ortho-Metalation (DoM) | Vilsmeier-Haack Reaction |

| Temperature | Cryogenic (-78 °C) | Moderate (0 to 100 °C) |

| Reagents | Pyrophoric organolithiums | Corrosive (POCl3) |

| Safety Concerns | High (reagent handling, exotherms) | Moderate (corrosivity, exotherms) |

| Equipment | Specialized cryogenic reactors | Standard glass-lined or stainless steel reactors |

| Cost | Potentially high (energy, specialized equipment) | Generally lower |

This table provides a general comparison for the purpose of illustrating scale-up considerations.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aldehyde Functional Group

The aldehyde group is a cornerstone of organic synthesis due to its susceptibility to a variety of transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

The aldehyde functionality is readily converted into other functional groups through nucleophilic addition reactions. The Wittig reaction and Grignard addition are classic examples of carbon-carbon bond-forming reactions that proceed via this pathway.

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly valuable because it forms the double bond at a specific, predetermined location. libretexts.org The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com For 2-Fluoro-4-(methylthio)nicotinaldehyde, this provides a direct route to vinylpyridine derivatives.

Grignard reactions involve the addition of organomagnesium halides (Grignard reagents) to the aldehyde, resulting in the formation of secondary alcohols after an aqueous workup. youtube.com This reaction is a powerful tool for creating new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl substituents at the former carbonyl carbon.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Group

| Reaction | Reagent Type | Intermediate | Product Type |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Oxaphosphetane | Alkene |

| Grignard Addition | Organomagnesium Halide (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |

Condensation reactions are another important class of reactions for the aldehyde group, typically involving nucleophilic addition followed by a dehydration step.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base. wikipedia.orgmdpi.com The product is typically an α,β-unsaturated compound. wikipedia.org Studies on related pyridinecarbaldehydes have shown that these reactions can sometimes proceed efficiently without a catalyst, as the pyridine (B92270) nitrogen itself can act as a base to facilitate the reaction. bas.bg This reaction is instrumental in synthesizing electron-deficient alkenes and various heterocyclic systems. bas.bgresearchgate.net

The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. wikipedia.org In the case of this compound, a crossed-aldol reaction with another enolizable ketone or aldehyde would lead to the formation of α,β-unsaturated carbonyl compounds, extending the carbon framework.

Table 2: Condensation Reactions of the Aldehyde Group

| Reaction | Reactant Type | Catalyst | Initial Product | Final Product (after dehydration) |

| Knoevenagel | Active Methylene Compound | Weak Base (e.g., Piperidine, Pyridine) | Aldol-type adduct | α,β-Unsaturated Dinitrile/Diester etc. |

| Aldol | Enolizable Aldehyde/Ketone | Acid or Base | β-Hydroxy Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone |

The aldehyde group exists in an intermediate oxidation state, making it amenable to both oxidation and reduction.

Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) can be used for this transformation. It's noteworthy that under such strong oxidizing conditions, the methylthio group could also be susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. pipzine-chem.com

Reduction of the aldehyde group leads to the formation of a primary alcohol. This is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are generally high-yielding and chemoselective for the carbonyl group, leaving the pyridine ring and other substituents intact under standard conditions.

Reactivity of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. youtube.comyoutube.com This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents. The substituents—fluoro, methylthio, and formyl groups—further modulate this reactivity.

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.com The nitrogen atom deactivates the ring towards attack by electrophiles and, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. youtube.com When substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen). youtube.comyoutube.com

In this compound, the available positions for EAS are C-5 and C-6.

Position 5: This position is meta to the ring nitrogen, ortho to the activating methylthio group, and meta to the deactivating fluoro and formyl groups.

Position 6: This position is ortho to the ring nitrogen and meta to the methylthio group.

Considering these factors, electrophilic attack is strongly disfavored at the C-6 position due to its proximity to the deactivating nitrogen. The C-5 position is the most likely site for any potential electrophilic substitution, although the combined deactivating effects of the nitrogen, fluorine, and aldehyde groups mean that harsh reaction conditions would be necessary, and yields would likely be low. youtube.com

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when good leaving groups are present at the C-2, C-4, or C-6 positions. nih.govquimicaorganica.org

In this compound, the fluorine atom at the C-2 position is highly activated for SNAr. The C-2 position is inherently electrophilic in pyridines, and the fluorine atom is an excellent leaving group in this context. nih.gov Therefore, a wide variety of nucleophiles (e.g., alkoxides, amines, thiolates) can readily displace the fluoride (B91410) to generate diverse 2-substituted pyridine derivatives. nih.gov The methylthio group at C-4 could also potentially act as a leaving group, but substitution at the 2-position of 2-halopyridines is generally favored. quimicaorganica.org This reactivity provides a robust strategy for late-stage functionalization of the pyridine core. nih.gov

Table 3: Summary of Pyridine Ring Reactivity

| Reaction Type | Position | Directing Effects | Predicted Outcome |

| Electrophilic Aromatic Substitution | C-5 | - Meta to N, F, CHO- Ortho to SMe | Possible but difficult; requires harsh conditions. |

| Electrophilic Aromatic Substitution | C-6 | - Ortho to N- Meta to SMe, F, CHO | Highly disfavored. |

| Nucleophilic Aromatic Substitution | C-2 | - Activated by N- F is a good leaving group | Favored site of attack for various nucleophiles. |

| Nucleophilic Aromatic Substitution | C-4 | - Activated by N- SMe is a potential leaving group | Possible, but likely less favored than C-2. |

Metallation and Subsequent Functionalization of the Pyridine Ring

The pyridine ring in this compound is susceptible to metallation, a process that introduces a metal atom, typically lithium, which can then be replaced by various electrophiles. The regioselectivity of this deprotonation is heavily influenced by the directing effects of the existing substituents. The fluorine atom at the C-2 position is known to facilitate ortho-lithiation at the C-3 position. acs.org However, the presence of the aldehyde at C-3 and the methylthio group at C-4 introduces competing electronic and steric factors.

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of substituted aromatics. In the case of 2-fluoropyridines, deprotonation often occurs selectively adjacent to the fluorine atom. acs.org For this compound, a combination of a lithium amide base with a zinc chloride diamine complex could potentially achieve regioselective deprotonation at the C-5 position, by kinetically suppressing other competing reactions. acs.org Subsequent quenching of the resulting organozinc species with an electrophile would introduce a new substituent at this position.

Alternatively, functionalization can be achieved via N-oxidation of the pyridine ring. The resulting N-oxide can be activated and undergo regioselective addition of nucleophiles, such as Grignard reagents. acs.orgacs.org This "umpolung" strategy reverses the typical reactivity of the pyridine ring, allowing for the introduction of various alkyl, aryl, or alkynyl groups at the C-6 position. scite.ai

Table 1: Potential Functionalization of the Pyridine Ring

| Position | Method | Reagents | Potential Product |

|---|---|---|---|

| C-5 | Directed ortho-metallation | 1. LiTMP, ZnCl₂·TMEDA2. Electrophile (E+) | 2-Fluoro-5-E-4-(methylthio)nicotinaldehyde |

This interactive table summarizes potential regioselective functionalization strategies.

Transformations of the Methylthio Moiety

The methylthio group (-SCH₃) is a versatile functional handle that can undergo several important transformations, primarily oxidation and cleavage/replacement reactions.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. youtube.com This transformation significantly alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. The oxidation can typically be achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or through electrochemical methods. youtube.comrsc.org

The oxidation proceeds in a stepwise manner, first yielding the sulfoxide (2-Fluoro-4-(methylsulfinyl)nicotinaldehyde) and then, under stronger conditions or with an excess of the oxidant, the sulfone (2-Fluoro-4-(methylsulfonyl)nicotinaldehyde). youtube.com The increased electron-withdrawing nature of the resulting sulfone group would further activate the pyridine ring towards nucleophilic aromatic substitution.

Table 2: Oxidation Products of this compound

| Product Name | Structure | Oxidation State |

|---|---|---|

| 2-Fluoro-4-(methylsulfinyl)nicotinaldehyde | C₇H₆FNO₂S | Sulfoxide |

This interactive table displays the products of the oxidation of the methylthio group.

Cleavage and Replacement Reactions

The C-S bond of the methylthio group can be cleaved under various conditions, allowing for the removal of the methylthio group or its replacement with other functionalities. Thiolate-mediated demethylation, using odorless long-chain thiols under basic conditions, provides a practical method for converting the aryl methyl thioether to the corresponding thiol (or thiolate anion in situ). researchgate.net

Metal-free methods have also been developed for the cleavage of the C(sp³)–S bond in arylmethyl thioethers. mdpi.com For instance, reagents like N-chlorosuccinimide (NCS) can mediate this transformation. mdpi.com Furthermore, the methylthio group can be viewed as a leaving group in certain cross-coupling reactions. Iron-catalyzed S-arylation protocols, for example, enable the coupling of thiols with aryl halides, suggesting that the sulfur atom could potentially be replaced through transition-metal-catalyzed processes. researchgate.net The cleavage can also be achieved reductively.

Table 3: Potential Cleavage and Replacement Reactions of the Methylthio Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Demethylation | Long-chain thiol, NaOH | Thiol (-SH) |

| C-S Bond Cleavage | N-Chlorosuccinimide (NCS) | Potential for various functionalizations |

This interactive table outlines potential strategies for modifying the methylthio moiety.

Regioselective and Stereoselective Transformations

The predictable control of reaction sites (regioselectivity) is crucial when dealing with a polysubstituted molecule like this compound. The electronic properties of the substituents heavily dictate the outcome of further transformations. The electron-withdrawing fluorine and aldehyde groups deactivate the ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (SNAr). nih.gov

The fluorine atom at C-2 is a particularly good leaving group in SNAr reactions, often showing much higher reactivity than the corresponding chloro- or bromo-pyridines. nih.gov This allows for its selective replacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) under relatively mild conditions. The aldehyde at C-3 and the methylthio group at C-4 will modulate the reactivity at the C-2 position and influence the regioselectivity of reactions at other sites, such as C-6.

The generation of a transient 3,4-pyridyne intermediate is another advanced strategy to achieve regioselective difunctionalization. nih.govrsc.org By forming a pyridyne from a suitable precursor, the regioselectivity of the subsequent nucleophilic addition can be controlled by the electronic effects of the substituents, as explained by the aryne distortion model. nih.gov

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

Construction of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and agrochemicals. The aldehyde group provides a key reactive site for condensation and cyclization reactions.

A common strategy involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation. The resulting α,β-unsaturated intermediate can then undergo an intramolecular cyclization to form a fused ring. In this cyclization step, the fluorine atom at the C-2 position can act as a leaving group in an intramolecular SNAr reaction, leading to the formation of a new ring fused to the pyridine core. This approach is a powerful method for constructing bicyclic heteroaromatic systems like thieno[2,3-b]pyridines or furopyridines, depending on the chosen reaction partner. The synthesis of fused heterocycles often relies on the reactivity of α-haloketones or related structures; by analogy, the 2-fluoro-nicotinaldehyde core provides the necessary components for such cyclizations. nih.gov

For example, reaction with cyanothioacetamide could lead to a pyridothiophene derivative. The initial condensation would be followed by an intramolecular nucleophilic attack of the sulfur or nitrogen atom onto the carbon bearing the fluorine, displacing it to close the ring. longdom.org

Incorporation into Macrocyclic Structures

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or established protocols detailing the incorporation of This compound into macrocyclic structures. General strategies for the synthesis of macrocycles containing fluorinated aromatic or thioether moieties exist, but direct examples utilizing this particular aldehyde are not documented in the available literature.

Methodologies for constructing macrocycles often involve the reaction of bifunctional precursors under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For aldehydes, this typically involves reactions such as Wittig-type olefination, reductive amination, or condensation with other functional groups to form the macrocyclic ring.

The reactivity of This compound would theoretically be influenced by its specific substitution pattern. The fluorine atom at the 2-position and the methylthio group at the 4-position of the pyridine ring are expected to modulate the reactivity of the aldehyde group at the 3-position through electronic effects. The fluorine atom, being highly electronegative, acts as a strong electron-withdrawing group, which could enhance the electrophilicity of the aldehyde carbon. Conversely, the methylthio group can act as an electron-donating group through resonance. The interplay of these electronic effects would be a key consideration in designing synthetic routes for its incorporation into macrocycles.

Furthermore, the fluorine atom could potentially serve as a site for nucleophilic aromatic substitution, a strategy that has been employed in the synthesis of some macrocycles. nih.gov However, without specific experimental data for This compound , any discussion on its role in macrocyclization remains speculative. Further research would be required to explore and develop synthetic strategies for its use as a building block in the creation of novel macrocyclic compounds.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 2-Fluoro-4-(methylthio)nicotinaldehyde, a series of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule's structure. For instance, it would confirm the connectivity between the protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon atom that is attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in piecing together the entire molecular skeleton, for example, by showing correlations from the methyl protons of the thioether group to the carbon atom on the pyridine ring to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, regardless of whether they are directly bonded. It is particularly useful for determining the preferred conformation of the molecule.

A hypothetical data table for such NMR assignments would be structured as follows, though the chemical shift values and coupling constants are purely illustrative.

Interactive Data Table: Hypothetical NMR Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| CHO | 9.85 | 190.2 | C2, C3 | H5 |

| CH₃ | 2.50 | 15.8 | C4 | H5 |

| H5 | 7.90 | 125.0 | C3, C4, C6 | CHO, CH₃ |

| H6 | 8.20 | 150.5 | C2, C4, C5 | - |

Elucidation of Conformational Dynamics via NMR

The orientation of the aldehyde and methylthio groups relative to the pyridine ring is not static. Variable temperature (VT) NMR studies could provide insight into the rotational barriers around the C-C (ring-aldehyde) and C-S (ring-thioether) bonds. Changes in the NMR spectra as a function of temperature can be used to calculate the energy barriers associated with these conformational changes.

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) would offer valuable information. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing details about the molecular structure in the crystalline lattice, including the presence of different polymorphs.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

Analysis of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to its functional groups.

C=O Stretch (Aldehyde): A strong absorption in the IR spectrum, typically around 1700-1720 cm⁻¹, would be indicative of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): A characteristic, though often weaker, pair of bands might be observed around 2720 and 2820 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring would show a series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong band, typically in the 1000-1300 cm⁻¹ region, would be present due to the carbon-fluorine bond.

C-S Stretch: A weaker band in the 600-800 cm⁻¹ region would correspond to the methylthio group.

A representative data table for these vibrational frequencies is presented below, with the frequencies being illustrative.

Interactive Data Table: Hypothetical Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1710 (s) | 1710 (w) |

| Aromatic Ring Stretch | 1580 (m), 1470 (s) | 1580 (vs), 1470 (m) |

| C-F Stretch | 1250 (s) | 1250 (w) |

| C-S Stretch | 720 (w) | 720 (m) |

| (s = strong, m = medium, w = weak, vs = very strong) |

Investigation of Intermolecular Interactions

In the solid state, the positions and shapes of vibrational bands can be influenced by intermolecular interactions, such as hydrogen bonding (if present) or dipole-dipole interactions. A comparison of the spectra in different phases (e.g., solid vs. solution) could reveal information about how the molecules pack together and interact in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer extremely high resolution and mass accuracy. nih.gov

For this compound (C₇H₆FNOS), HRMS would be used to confirm its elemental formula. The expected monoisotopic mass of this compound is approximately 171.0205 Da. An HRMS experiment would aim to measure an m/z value extremely close to this calculated mass, typically within a few parts per million (ppm), thus providing strong evidence for the compound's identity and purity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₇H₆FNOS

| Ion Adduct | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 172.0283 | 172.0281 | -1.16 |

| [M+Na]⁺ | 194.0102 | 194.0100 | -1.03 |

Note: This table is illustrative and does not represent actual experimental data.

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure and photophysical behavior.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs. This absorption corresponds to the promotion of electrons from lower energy orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, reveals the electronic transitions characteristic of the molecule's chromophores. For this compound, one would expect to observe absorption bands corresponding to π-π* and n-π* transitions associated with the substituted pyridine ring.

Fluorescence and Phosphorescence Emission Characteristics

After a molecule absorbs light and reaches an excited electronic state, it can relax back to the ground state by emitting light, a process known as luminescence. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. Studying these emission characteristics, including their wavelengths, intensities, and lifetimes, provides further information about the molecule's excited state dynamics. The presence and nature of the fluorine, sulfur, and aldehyde functionalities on the pyridine ring would influence these properties.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

SC-XRD analysis would yield a complete set of atomic coordinates for this compound. From these coordinates, precise bond lengths (e.g., C-F, C-S, C=O, and bonds within the aromatic ring), bond angles, and torsion angles can be calculated. This data would reveal the planarity of the pyridine ring and the orientation of the aldehyde and methylthio substituents relative to it.

Table 2: Hypothetical Selected Bond Lengths and Angles from SC-XRD

| Parameter | Expected Range (Å or °) | Hypothetical Value |

| C-F Bond Length | 1.33 - 1.37 Å | 1.352 |

| C-S Bond Length | 1.75 - 1.85 Å | 1.778 |

| C=O Bond Length | 1.20 - 1.23 Å | 1.215 |

| C-N-C Angle (in ring) | 116 - 120° | 117.5 |

Note: This table is illustrative and does not represent actual experimental data.

Investigation of Crystal Packing and Supramolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how molecules are arranged in the crystal lattice. This includes the study of supramolecular interactions, which are non-covalent forces that dictate the crystal packing. researchgate.net For this compound, potential interactions could include:

π-π stacking: Interactions between the electron-rich pyridine rings of adjacent molecules. nih.gov

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms on neighboring molecules. researchgate.net

C-H···O interactions: Hydrogen bonding between hydrogen atoms and the oxygen of the aldehyde group.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structure of chiral molecules. libretexts.org This method relies on the differential absorption of left and right circularly polarized light by an optically active compound. libretexts.orgyoutube.com While a valuable tool for stereochemical analysis, a review of available scientific literature indicates that specific studies on the circular dichroism of chiral derivatives of this compound have not been reported.

In principle, should chiral derivatives of this compound be synthesized, CD spectroscopy would be an indispensable tool for their structural elucidation. The technique is particularly sensitive to the spatial arrangement of atoms and functional groups around a chiral center. Therefore, it could be employed to determine the absolute configuration of enantiomers and to study the conformational dynamics of such molecules in solution. nih.gov

The process of CD spectroscopy involves passing circularly polarized light through a sample of a chiral molecule. youtube.com The instrument measures the difference in absorbance between the left and right circularly polarized light as a function of wavelength, generating a CD spectrum. youtube.com This spectrum is characteristic of the molecule's three-dimensional structure. youtube.com For instance, in the study of complex biomolecules like proteins and nucleic acids, CD spectroscopy is routinely used to determine secondary structural elements. libretexts.orgyoutube.com

Hypothetical Application to Chiral Derivatives of this compound

If a chiral center were introduced into a derivative of this compound, one would expect the resulting enantiomers to produce mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations or with spectra of structurally related compounds of known chirality.

Below is a hypothetical data table illustrating the kind of information that might be obtained from a CD spectroscopic analysis of a pair of enantiomeric derivatives of this compound. It is important to note that this data is purely illustrative and not based on experimental results.

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (R)-enantiomer | 250 | -10,000 |

| (S)-enantiomer | 220 | -15,000 |

| (S)-enantiomer | 250 | +10,000 |

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Fluoro-4-(methylthio)nicotinaldehyde, DFT calculations can elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found.

A key aspect of this molecule's structure is the potential for different conformations arising from the rotation around the C-C bond connecting the aldehyde group to the pyridine (B92270) ring and the C-S bond of the methylthio group. Conformational analysis would systematically explore these rotational possibilities to identify the global minimum energy conformer and other low-energy isomers. This is crucial as the molecular conformation significantly influences its reactivity and interactions.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive. For substituted nicotinaldehydes, the HOMO-LUMO gap can be influenced by the electronic nature of the substituents. researchgate.net In the case of this compound, the electron-withdrawing fluorine atom and the electron-donating (by resonance) methylthio group would have competing effects on the electronic structure of the pyridine ring, making DFT calculations essential to predict the net outcome.

Visualizing the HOMO and LUMO isosurfaces reveals the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the methylthio group and the pyridine ring, while the LUMO is likely to be centered on the aldehyde group and the electron-deficient regions of the pyridine ring.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are illustrative values based on typical DFT calculations for similar organic molecules and are not from a specific study on this compound.

Charge Distribution and Reactivity Descriptors (e.g., Fukui functions)

Understanding the distribution of electron density within a molecule is key to predicting its reactive sites. DFT calculations can provide various measures of charge distribution, such as Mulliken or Natural Bond Orbital (NBO) population analyses. These would reveal the partial atomic charges, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Fukui functions are more sophisticated reactivity descriptors derived from the change in electron density upon the addition or removal of an electron. They identify the sites most susceptible to nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely highlight the aldehyde carbon as a primary site for nucleophilic attack and the sulfur atom as a potential site for electrophilic attack.

Molecular Electrostatic Potential (MESP) Mapping and Topology Analysis for Interaction Prediction

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive visualization of the charge distribution and is invaluable for predicting intermolecular interactions.

For this compound, the MESP map would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating regions that are likely to act as hydrogen bond acceptors. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen, making them potential hydrogen bond donors. The analysis of the MESP topology allows for a quantitative characterization of these regions, identifying the minima and maxima of the potential and thus the most probable sites for intermolecular interactions. This is particularly useful in understanding how the molecule might interact with biological targets or other reactants.

Spectroscopic Property Simulations

Computational methods can also predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting the NMR chemical shifts of a molecule can greatly aid in the assignment of experimental spectra. For this compound, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

The accuracy of these predictions depends on the level of theory and the basis set used. The predicted chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Given the presence of fluorine, predicting the ¹⁹F NMR chemical shift would be particularly insightful, as it is highly sensitive to the electronic environment.

Table 2: Predicted NMR Chemical Shifts for this compound (Illustrative Data)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (aldehyde) | 9.8 - 10.2 |

| ¹³C (aldehyde) | 185 - 190 |

| ¹⁹F | -110 to -130 |

Note: These are illustrative ranges based on typical computational NMR predictions for similar fluorinated pyridine compounds and are not from a specific study on this compound.

Simulated Vibrational Spectra

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is a common computational task used to identify and characterize molecules. These simulations are typically performed using Density Functional Theory (DFT) calculations. arxiv.orgresearchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule.

A theoretical investigation of this compound would involve optimizing its geometry and then performing a frequency calculation. The results would be a list of vibrational frequencies, each corresponding to a specific motion of the atoms (e.g., C-H stretch, C=O stretch, ring vibrations). These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.netnih.gov

Table 1: Hypothetical Data Table for Simulated Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=O stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available | Data not available |

| C-S stretch | Data not available | Data not available | Data not available |

| CH₃ rock | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Electronic Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to model the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netmdpi.com This calculation predicts the energies of electronic transitions from the ground state to various excited states, as well as their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*). rsc.org Modeling can also be performed in different solvents using methods like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts. mdpi.com Emission spectra can also be modeled by studying the relaxation from the first excited state.

Table 2: Hypothetical Data Table for Modeled Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Non-Linear Optical (NLO) Property Calculations and Characterization

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. rsc.org Computational methods are crucial for predicting the NLO properties of new molecules, guiding the design of materials with large NLO responses.

First and Second Hyper-Polarizability Determinations

The first (β) and second (γ) hyperpolarizabilities are key indicators of a molecule's NLO activity. nih.gov The first hyperpolarizability is relevant for second-harmonic generation, while the second hyperpolarizability relates to third-harmonic generation and two-photon absorption. These properties can be calculated using DFT or other high-level quantum chemical methods by evaluating the response of the molecule to an applied electric field. nih.gov

Table 3: Hypothetical Data Table for Calculated NLO Properties of this compound

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Linear Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Note: This table is for illustrative purposes only. No specific computational data for this compound was found.

Structure-Property Relationships for Optoelectronic Potential

By systematically modifying the structure of this compound (e.g., by changing substituent groups) and calculating the resulting NLO properties, one could establish structure-property relationships. For instance, the introduction of strong electron-donating and electron-accepting groups connected by a π-conjugated system often enhances NLO properties. Such a computational study on this molecule would clarify the role of the fluoro, methylthio, and aldehyde groups in determining its optoelectronic potential. However, no such study has been published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules, and calculating the trajectory of the atoms over time based on a force field.

These simulations can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the nature of its interactions with surrounding solvent molecules (e.g., hydrogen bonding). nih.gov By analyzing the conformational landscape, one can understand how the molecule's shape and dynamics influence its properties and reactivity. To date, no molecular dynamics simulation studies have been reported for this compound.

Conclusion and Future Research Perspectives

Summary of Key Achievements in the Synthesis and Characterization of 2-Fluoro-4-(methylthio)nicotinaldehyde

A thorough search of scholarly articles, patents, and chemical repositories has not yielded any specific methods for the synthesis of this compound. Consequently, there are no reported key achievements in its preparation or purification. Similarly, detailed characterization data, which would typically include results from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not available in the public domain.

Challenges and Opportunities in Novel Synthetic Route Development

Given the absence of established synthetic routes, this area is ripe for exploration. The primary challenge is the complete lack of foundational research. However, this also presents a significant opportunity for synthetic organic chemists to develop a novel and efficient pathway to this compound. Future work could potentially explore various synthetic strategies, such as the functionalization of a pre-existing fluorinated pyridine (B92270) ring or the construction of the pyridine ring from acyclic precursors.

Advancements in Advanced Spectroscopic Characterization Techniques for Structural Insights

Once this compound is synthesized, the application of modern spectroscopic techniques will be crucial for its structural elucidation and the confirmation of its identity. Advanced NMR techniques, high-resolution mass spectrometry, and single-crystal X-ray diffraction (if suitable crystals can be obtained) would provide invaluable insights into its molecular structure and conformation.

Expanding the Scope of Computational Modeling and Predictive Chemistry

In the absence of experimental data, computational modeling and predictive chemistry could serve as a valuable starting point. Density Functional Theory (DFT) calculations, for instance, could be employed to predict the compound's geometric and electronic properties, as well as its likely spectroscopic signatures. Such theoretical studies could guide future synthetic efforts and characterization analyses.

Emerging Non-Clinical Applications and Derivatization Potential in Advanced Materials and Agrochemicals

There are currently no documented non-clinical applications for this compound. The presence of fluoro, methylthio, and aldehyde functional groups on a pyridine scaffold suggests a potential for derivatization. These reactive sites could be exploited to synthesize a library of new molecules for screening in areas such as advanced materials science or as potential agrochemical agents. However, without the parent compound, this remains speculative.

Strategic Directions for Mechanistic Biochemical Research and Rational Design of Molecular Entities

At present, there is no basis for proposing strategic directions for mechanistic biochemical research involving this compound, as no biological activity has been reported. The rational design of new molecular entities based on this scaffold is a theoretical possibility but would require initial synthesis and screening to identify any potential biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-(methylthio)nicotinaldehyde, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves halogenation and functionalization of the pyridine core. For fluorinated derivatives, regioselective fluorination using agents like DAST (diethylaminosulfur trifluoride) or nucleophilic substitution is common. The methylthio group can be introduced via thiolation of a halogen intermediate using sodium thiomethoxide. Reaction optimization includes controlling temperature (0–5°C for fluorination) and solvent polarity (e.g., DMF for nucleophilic substitutions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) .

- Characterization : Confirm structure using -/-NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm), FT-IR (C=O stretch ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What analytical methods are critical for assessing purity and structural integrity of this compound?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm quantify purity (>98%).

- NMR : Monitor for impurities (e.g., unreacted precursors) via integration of diagnostic peaks.

- X-ray crystallography : Resolves stereochemical ambiguities; for example, nicotinaldehyde derivatives show planar geometry at the aldehyde group .

Advanced Research Questions

Q. How does this compound inhibit nicotinamidases, and how are inhibition constants () determined experimentally?

- Mechanism : Acts as a competitive inhibitor by mimicking the substrate nicotinamide. The aldehyde group forms a covalent thiohemiacetal bond with catalytic cysteine residues (e.g., C167 in S. cerevisiae Pnc1), blocking substrate access .

- Determination :